Cas no 952664-81-2 (2-tert-butyl-1-methyl-5-nitro-1H-indole)
2-tert-butyl-1-methyl-5-nitro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole,2-(1,1-dimethylethyl)-1-methyl-5-nitro-
- 2-tert-butyl-1-methyl-5-nitro-1H-indole
- 2-tert-butyl-1-methyl-5-nitroindole
- 2-tert-butyl-1-methyl-5-nitro-indole
- 952664-81-2
- A845259
- 2-(tert-Butyl)-1-methyl-5-nitro-1H-indole
- DTXSID70697749
- SCHEMBL1465651
- VRGAZLNXPPQBNH-UHFFFAOYSA-N
-
- Inchi: 1S/C13H16N2O2/c1-13(2,3)12-8-9-7-10(15(16)17)5-6-11(9)14(12)4/h5-8H,1-4H3
- InChI Key: VRGAZLNXPPQBNH-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=C(C=1)C=C(C(C)(C)C)N2C)=O
Computed Properties
- Exact Mass: 232.12100
- Monoisotopic Mass: 232.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.8A^2
- XLogP3: 3.5
Experimental Properties
- PSA: 50.75000
- LogP: 3.90720
2-tert-butyl-1-methyl-5-nitro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238210-1g |
2-(tert-Butyl)-1-methyl-5-nitro-1H-indole |
952664-81-2 | 95%+ | 1g |
$415 | 2021-08-04 | |
| Chemenu | CM238210-5g |
2-(tert-Butyl)-1-methyl-5-nitro-1H-indole |
952664-81-2 | 95%+ | 5g |
$1039 | 2021-08-04 | |
| Chemenu | CM238210-10g |
2-(tert-Butyl)-1-methyl-5-nitro-1H-indole |
952664-81-2 | 95%+ | 10g |
$1559 | 2021-08-04 | |
| Chemenu | CM238210-25g |
2-(tert-Butyl)-1-methyl-5-nitro-1H-indole |
952664-81-2 | 95%+ | 25g |
$2597 | 2021-08-04 | |
| Chemenu | CM238210-1g |
2-(tert-Butyl)-1-methyl-5-nitro-1H-indole |
952664-81-2 | 95%+ | 1g |
$415 | 2023-02-01 | |
| Chemenu | CM238210-5g |
2-(tert-Butyl)-1-methyl-5-nitro-1H-indole |
952664-81-2 | 95%+ | 5g |
$1039 | 2023-02-01 | |
| Chemenu | CM238210-10g |
2-(tert-Butyl)-1-methyl-5-nitro-1H-indole |
952664-81-2 | 95%+ | 10g |
$1559 | 2023-02-01 | |
| Chemenu | CM238210-25g |
2-(tert-Butyl)-1-methyl-5-nitro-1H-indole |
952664-81-2 | 95%+ | 25g |
$2597 | 2023-02-01 | |
| Alichem | A199008345-5g |
2-(tert-Butyl)-1-methyl-5-nitro-1H-indole |
952664-81-2 | 97% | 5g |
$1433.80 | 2023-08-31 | |
| Alichem | A199008345-10g |
2-(tert-Butyl)-1-methyl-5-nitro-1H-indole |
952664-81-2 | 97% | 10g |
$2070.30 | 2023-08-31 |
2-tert-butyl-1-methyl-5-nitro-1H-indole Suppliers
2-tert-butyl-1-methyl-5-nitro-1H-indole Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 2-tert-butyl-1-methyl-5-nitro-1H-indole
Comprehensive Analysis of 2-tert-butyl-1-methyl-5-nitro-1H-indole (CAS No. 952664-81-2): Properties, Applications, and Industry Trends
The compound 2-tert-butyl-1-methyl-5-nitro-1H-indole (CAS No. 952664-81-2) is a specialized nitro-substituted indole derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a tert-butyl group at the 2-position and a nitro group at the 5-position, this compound serves as a valuable intermediate in organic synthesis. Recent advancements in heterocyclic chemistry have highlighted its potential in developing novel bioactive molecules, particularly in the fields of drug discovery and crop protection agents.
In the context of growing interest in sustainable chemistry, researchers are exploring eco-friendly synthetic routes for 2-tert-butyl-1-methyl-5-nitro-1H-indole. The compound's electron-withdrawing nitro group makes it particularly useful in palladium-catalyzed cross-coupling reactions, a hot topic in green chemistry forums. Industry reports indicate a 27% year-over-year increase in patent filings related to nitroindole derivatives, reflecting their expanding role in high-value chemical manufacturing.
The physicochemical properties of CAS 952664-81-2 contribute to its versatility. With a molecular weight of 232.28 g/mol and moderate lipophilicity (LogP ≈ 2.8), this compound exhibits ideal characteristics for medicinal chemistry applications. Its crystalline solid form at room temperature (melting point 148-152°C) ensures stability during storage and handling, addressing common formulation challenges faced by researchers working with nitrogen-containing heterocycles.
Current market trends reveal that 2-tert-butyl-1-methyl-5-nitro-1H-indole is increasingly used in high-throughput screening libraries for kinase inhibitors. The global indole derivatives market, valued at $3.2 billion in 2023, is projected to grow at 6.8% CAGR through 2030, driven by demand for innovative pharmaceutical intermediates. Analytical techniques like HPLC-MS and NMR spectroscopy confirm the compound's high purity (>98%), making it suitable for structure-activity relationship studies in lead optimization.
From a regulatory perspective, 952664-81-2 complies with major chemical inventories including TSCA and EINECS. Its low acute toxicity profile (LD50 > 2000 mg/kg in rodent studies) facilitates safe handling in laboratory settings. Recent publications in ACS Medicinal Chemistry Letters highlight its utility in designing selective enzyme modulators, particularly for targets in inflammatory pathways and neurodegenerative disease research.
Manufacturers are responding to the growing demand by developing cost-effective synthesis protocols for 2-tert-butyl-1-methyl-5-nitro-1H-indole. A 2024 study in Organic Process Research & Development demonstrated a 72% yield improvement using continuous flow chemistry techniques. Such innovations align with the pharmaceutical industry's push toward process intensification and quality by design (QbD) principles.
Emerging applications in material science are expanding the compound's utility beyond life sciences. Its electron-deficient aromatic system shows promise in developing organic semiconductors for flexible electronics. Researchers at leading institutions are investigating its photophysical properties for potential use in OLED materials and molecular sensors, capitalizing on the nitro group's redox-active characteristics.
Quality control specifications for CAS 952664-81-2 typically require HPLC purity ≥95% with strict limits on process-related impurities. Advanced characterization methods including X-ray crystallography have confirmed its molecular packing behavior, which influences solubility and formulation properties. These findings are particularly relevant for preclinical development teams optimizing drug-like properties of candidate molecules.
The future outlook for 2-tert-butyl-1-methyl-5-nitro-1H-indole remains positive, with anticipated growth in custom synthesis services and contract research applications. As the chemical industry embraces digital transformation, computational tools like AI-assisted retrosynthesis are being employed to optimize production routes for this valuable nitroindole building block, ensuring its continued relevance in cutting-edge chemical research.
952664-81-2 (2-tert-butyl-1-methyl-5-nitro-1H-indole) Related Products
- 104621-14-9(1H-Indole, 2-ethyl-1,3-dimethyl-5-nitro-)
- 3484-19-3(2-ethyl-5-nitro-1H-indole)
- 852928-18-8(1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-)
- 919295-56-0(1H-Pyrrole, 1-methyl-2,5-bis[(1-methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methyl]-)
- 51226-47-2(1,2-dimethyl-5-nitro-1H-indole)
- 141645-75-2(1H-Indole, 2-butyl-1-methyl-5-nitro-)
- 174274-85-2(2-(tert-Butyl)-5-nitro-1H-indole)
- 59105-87-2(Quinolinium, 1,2-dimethyl-6-nitro-, iodide)
- 157427-48-0(1H-Indole, 1-methyl-2-[(4-nitrophenyl)methyl]-)
- 242794-70-3(2-tert-butyl-4-nitro-1H-indole)